molecular formula C10H6BrF2N B6231780 5-bromo-8-(difluoromethyl)quinoline CAS No. 2248394-00-3

5-bromo-8-(difluoromethyl)quinoline

Cat. No.: B6231780
CAS No.: 2248394-00-3
M. Wt: 258.1
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Description

5-bromo-8-(difluoromethyl)quinoline is a heterocyclic compound that has gained considerable attention in biological and medicinal sciences due to its diverse applications. This compound is part of the quinoline family, which is known for its significant biological activities, including antibacterial, antineoplastic, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-8-(difluoromethyl)quinoline typically involves the bromination of 8-(difluoromethyl)quinoline. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a scalable method that can be adapted for industrial applications due to its efficiency and relatively benign environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-bromo-8-(difluoromethyl)quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative .

Scientific Research Applications

5-bromo-8-(difluoromethyl)quinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.

    Medicine: Explored for its antineoplastic and antiviral activities.

    Industry: Utilized in the development of new materials and as a component in liquid crystals.

Mechanism of Action

The mechanism of action of 5-bromo-8-(difluoromethyl)quinoline involves its interaction with various molecular targets and pathways. As an enzyme inhibitor, it can bind to the active sites of enzymes, thereby blocking their activity . The incorporation of fluorine atoms enhances its biological activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoroquinoline
  • 6-fluoroquinoline
  • 8-fluoroquinoline
  • 5,8-difluoroquinoline

Uniqueness

5-bromo-8-(difluoromethyl)quinoline is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. The bromine atom allows for further functionalization through substitution reactions, while the difluoromethyl group enhances its biological activity .

Properties

IUPAC Name

5-bromo-8-(difluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c11-8-4-3-7(10(12)13)9-6(8)2-1-5-14-9/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYZCNNGIVVAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248394-00-3
Record name 5-bromo-8-(difluoromethyl)quinoline
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